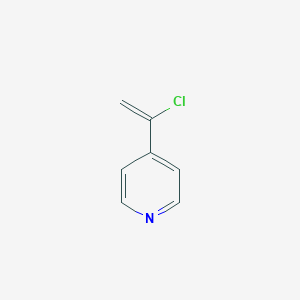

4-(1-Chlorovinyl)pyridine

Beschreibung

4-(1-Chlorovinyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 4-position with a 1-chlorovinyl group (–CH=CHCl). This structure combines the electron-deficient nature of pyridine with the electrophilic reactivity of the chlorovinyl substituent, making it a versatile intermediate in organic synthesis. The chlorovinyl group introduces steric and electronic effects that influence its chemical behavior, such as susceptibility to nucleophilic attack at the chlorine-bearing carbon or participation in cycloaddition reactions.

Eigenschaften

CAS-Nummer |

100325-28-8 |

|---|---|

Molekularformel |

C7H6ClN |

Molekulargewicht |

139.58 g/mol |

IUPAC-Name |

4-(1-chloroethenyl)pyridine |

InChI |

InChI=1S/C7H6ClN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2 |

InChI-Schlüssel |

CCVXDQBJSNUYNP-UHFFFAOYSA-N |

SMILES |

C=C(C1=CC=NC=C1)Cl |

Kanonische SMILES |

C=C(C1=CC=NC=C1)Cl |

Synonyme |

Pyridine, 4-(1-chloroethenyl)- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Key structural analogs include:

| Compound | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-(1-Chlorovinyl)pyridine | –CH=CHCl at C4 | C₇H₅ClN | ~153.6 |

| 4-Vinylpyridine | –CH=CH₂ at C4 | C₇H₇N | 105.1 |

| 4-Chloropyridine | –Cl at C4 | C₅H₄ClN | 113.5 |

| 4-(2-Aminoethyl)pyridine | –CH₂CH₂NH₂ at C4 | C₇H₁₀N₂ | 122.2 |

| 5-(1-Chlorovinyl)uridine | –CH=CHCl at C5 of uridine | C₉H₁₁ClN₂O₆ | ~302.6 |

Key Differences :

- 4-Vinylpyridine lacks the chlorine atom, reducing electrophilicity and enabling polymerization applications.

- 4-Chloropyridine has a simpler halogen substituent but lacks the conjugated double bond, limiting its utility in cycloaddition reactions.

- 4-(2-Aminoethyl)pyridine exhibits basicity and metal-coordination capabilities due to the amino group, unlike the inert chlorovinyl group .

Physical Properties

Data from substituted pyridines in and suggest trends:

| Compound Type | Melting Point Range (°C) | Molecular Weight Range (g/mol) | Key Functional Groups |

|---|---|---|---|

| Chlorovinyl-substituted | ~268–287 (complex analogs) | 466–545 (complex analogs) | –CH=CHCl, –N |

| Aminoethyl-substituted | Not reported | 122–545 | –NH₂, –CN |

| Halogenated pyridines | 113–302 | 113.5–302.6 | –Cl, –Br |

Notes:

- The chlorovinyl group in 4-(1-Chlorovinyl)pyridine likely lowers melting points compared to bulkier substituted analogs in due to reduced molecular symmetry .

- Higher molecular weight analogs (e.g., 545 g/mol in ) exhibit elevated melting points (~287°C), attributed to strong intermolecular forces from multiple aromatic and polar groups .

Key Findings :

- Aminoethyl-substituted pyridines () prioritize coordination chemistry over reactivity with organic electrophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.